molecular formula C8H6ClNO4 B2856772 4-Chloro-3-methyl-5-nitrobenzoic acid CAS No. 1564530-15-9

4-Chloro-3-methyl-5-nitrobenzoic acid

Cat. No. B2856772
CAS RN: 1564530-15-9
M. Wt: 215.59
InChI Key: JFWTVQOCEMERAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methyl-5-nitrobenzoic acid is an organic compound. It has a molecular weight of 201.56 . It’s important to note that the exact properties of this compound may vary depending on the presence of other functional groups and the overall structure of the molecule .


Physical And Chemical Properties Analysis

4-Chloro-3-methyl-5-nitrobenzoic acid is a powder with a melting point of 180-183 °C (lit.) . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Synthesis of Copper (II) Complexes

4-Chloro-3-methyl-5-nitrobenzoic acid has been used in the synthesis of two new copper (II) complexes, namely [Cu(ncba) 4 (phen)] and [Cu(ncba) 4 (bpy)], with the aim of identifying new metal-based anticancer drugs . The single-crystal XRD approach was employed to determine the copper (II) complex structures .

Anticancer Activity

The copper (II) complexes synthesized using 4-Chloro-3-methyl-5-nitrobenzoic acid as the main ligand have shown substantial antiproliferative influences against human cancer cell lines . Moreover, one of the complexes had greater antitumor efficacy than the positive control cisplatin .

DNA/HSA Interactions

The copper (II) complexes synthesized using 4-Chloro-3-methyl-5-nitrobenzoic acid have been found to intercalatively bind calf thymus DNA (CT-DNA) and human serum albumin (HSA), statically and spontaneously quenching DNA/HSA fluorescence .

Induction of Apoptosis

These copper (II) complexes have been found to induce apoptosis by regulating the expression of the Bcl-2 (Bcl-2, B cell lymphoma 2) protein family .

Nitro Compounds

4-Chloro-3-methyl-5-nitrobenzoic acid, being a nitro compound, has a full positive charge on nitrogen and a half-negative charge on each oxygen . This gives it high dipole moments, which results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Herbicide and Pesticide Adducts

3-Nitrobenzoic acid, a related compound, forms molecular adducts with commercially important herbicides and pesticides such as amitrole . This suggests that 4-Chloro-3-methyl-5-nitrobenzoic acid could potentially have similar applications.

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

4-chloro-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWTVQOCEMERAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methyl-5-nitrobenzoic acid

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